m-PEG5-phosphonic acid ethyl ester

Description

Propriétés

IUPAC Name |

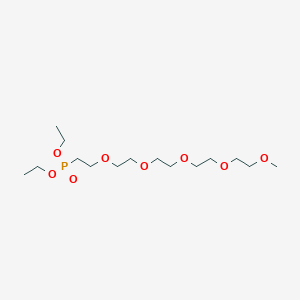

1-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]-2-methoxyethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33O8P/c1-4-22-24(16,23-5-2)15-14-21-13-12-20-11-10-19-9-8-18-7-6-17-3/h4-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMONJQWUBCUJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCOCCOCCOC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG5-phosphonic acid ethyl ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG5-phosphonic acid ethyl ester is a heterobifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and materials science. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, data presentation, and visual diagrams are included to facilitate its practical application in a research and development setting.

Introduction

This compound, systematically named diethyl (2,5,8,11,14-pentaoxahexadecan-16-yl)phosphonate, is a versatile chemical entity featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units, and a diethyl phosphonate (B1237965) functional group.[1] This unique structure imparts both hydrophilicity, due to the PEG chain, and a reactive handle for conjugation or surface binding through the phosphonate group.[2][3]

The PEG moiety enhances the aqueous solubility, stability, and pharmacokinetic properties of molecules to which it is attached, a process known as PEGylation.[4][5] The phosphonate group can be hydrolyzed to a phosphonic acid, which has a strong affinity for metal oxides, making it an excellent anchor for surface modification of nanoparticles.[2][6][7] In the context of drug development, this compound serves as a flexible linker in the construction of complex molecules such as PROTACs.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1807512-42-0 | [1] |

| Molecular Formula | C15H33O8P | [1] |

| Molecular Weight | 372.39 g/mol | [1] |

| Appearance | Colorless to pale yellow oil or solid | Inferred from similar compounds |

| Solubility | Soluble in water, DMSO, DMF, and most organic solvents | Inferred from PEG and phosphonate properties |

| Purity | Typically >95% | [8] |

| Storage | Store at -20°C for long-term stability | [8] |

Synthesis and Characterization

Characterization:

The identity and purity of this compound would be confirmed using a combination of analytical techniques. The expected characterization data is summarized in Table 2.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the methoxy (B1213986) group (~3.3 ppm), the PEG backbone (3.5-3.7 ppm), the ethyl groups of the phosphonate (~1.3 ppm, triplet; ~4.1 ppm, quintet), and the methylene (B1212753) group adjacent to the phosphorus atom. |

| ¹³C NMR | Resonances for the methoxy carbon, the repeating PEG carbons, the ethyl carbons of the phosphonate, and the carbon atom bonded to the phosphorus. |

| ³¹P NMR | A characteristic singlet in the phosphonate region of the spectrum.[9][10][11][12] |

| Mass Spectrometry (ESI-MS) | The detection of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight.[13][14][15] |

| HPLC | A single major peak indicating high purity. |

Applications in Drug Development: PROTACs

A primary application of this compound is as a linker in the synthesis of PROTACs.[4][5][16][17][18] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[17][19][20] The linker plays a crucial role in a PROTAC's efficacy by controlling the distance and orientation between the target protein and the E3 ligase.[17][19]

The hydrophilic nature of the PEG5 chain in this compound can improve the solubility and cell permeability of the resulting PROTAC molecule.[4][5]

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for a PROTAC.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocol: A Representative PROTAC Synthesis

The following is a generalized, two-step protocol for the synthesis of a PROTAC, illustrating how a bifunctional PEG linker like a derivative of this compound could be utilized. This protocol assumes the phosphonate ester is hydrolyzed to a phosphonic acid and then activated, or that the terminal methoxy group is replaced with a reactive functional group (e.g., a carboxylic acid or an amine).

Step 1: Conjugation of the Linker to the E3 Ligase Ligand

-

Materials:

-

E3 ligase ligand with a reactive handle (e.g., an amine).

-

m-PEG5-linker with a complementary reactive group (e.g., an NHS ester-activated carboxylic acid).

-

Anhydrous dimethylformamide (DMF).

-

N,N-Diisopropylethylamine (DIPEA).

-

High-performance liquid chromatography (HPLC) for purification.

-

Mass spectrometer for characterization.

-

-

Procedure:

-

Dissolve the E3 ligase ligand (1 equivalent) and the activated m-PEG5-linker (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and purify the product by preparative HPLC.

-

Lyophilize the pure fractions to obtain the E3 ligase-linker conjugate.

-

Confirm the identity of the product by mass spectrometry.

-

Step 2: Conjugation of the POI Ligand to the E3 Ligase-Linker Intermediate

-

Materials:

-

E3 ligase-linker conjugate from Step 1.

-

Target protein (POI) ligand with a complementary reactive handle.

-

Appropriate coupling reagents (e.g., HATU, COMU) and base (e.g., DIPEA) for amide bond formation, or a copper catalyst for click chemistry if using azide-alkyne functionalities.

-

Anhydrous DMF or other suitable solvent.

-

-

Procedure:

-

Dissolve the E3 ligase-linker conjugate (1 equivalent) and the POI ligand (1.2 equivalents) in anhydrous DMF.

-

Add the coupling reagents and base.

-

Stir the reaction at room temperature overnight, monitoring by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

Lyophilize the pure fractions and characterize the final product by ¹H NMR, ³¹P NMR (if the phosphonate is present), and high-resolution mass spectrometry.

-

The following diagram illustrates a generalized workflow for PROTAC synthesis.

Caption: Generalized workflow for PROTAC synthesis.

Other Applications

Beyond its use in PROTACs, this compound and its derivatives are valuable in other areas:

-

Surface Modification of Nanoparticles: The phosphonate group can be hydrolyzed to phosphonic acid, which strongly binds to metal oxide surfaces. This allows for the PEGylation of nanoparticles, improving their stability in biological media and reducing non-specific protein adsorption.[6][7]

-

Bioconjugation: As a heterobifunctional linker, it can be used to connect various biomolecules, such as peptides, proteins, and oligonucleotides, to other molecules or surfaces.[21][22][23][24]

-

Drug Delivery: The PEG chain can enhance the solubility and circulation time of conjugated drugs, leading to improved therapeutic outcomes.[23]

Conclusion

This compound is a highly versatile and valuable tool for researchers in chemistry, biology, and medicine. Its unique combination of a hydrophilic PEG chain and a reactive phosphonate group makes it an ideal linker for a wide range of applications, most notably in the rapidly advancing field of PROTACs. This guide has provided a comprehensive overview of its properties, synthesis, and applications, along with practical experimental considerations and visual aids to support its effective use in the laboratory. As the demand for sophisticated bioconjugates and targeted therapeutics continues to grow, the importance of well-defined linkers like this compound will undoubtedly increase.

References

- 1. Page loading... [guidechem.com]

- 2. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. mdpi.com [mdpi.com]

- 7. Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]

- 9. rsc.org [rsc.org]

- 10. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. precisepeg.com [precisepeg.com]

- 18. chempep.com [chempep.com]

- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 21. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 22. benchchem.com [benchchem.com]

- 23. purepeg.com [purepeg.com]

- 24. precisepeg.com [precisepeg.com]

An In-depth Technical Guide to m-PEG5-phosphonic acid ethyl ester: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of m-PEG5-phosphonic acid ethyl ester, a heterobifunctional linker molecule increasingly utilized in advanced drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound, also known as diethyl (2,5,8,11,14-pentaoxahexadecan-16-yl)phosphonate, is a polyethylene (B3416737) glycol (PEG)-based linker. The presence of the PEG chain enhances the aqueous solubility and optimizes the pharmacokinetic properties of the molecules it is incorporated into.[][2]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₃O₈P | [3][4] |

| Molecular Weight | 372.39 g/mol | [3][4][5] |

| CAS Number | 1807512-42-0 | [3][4][6] |

| Appearance | Solid powder | [3] |

| Purity | >98% | [3] |

| Solubility | Soluble in DMSO | [3] |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [3] |

| Boiling Point | Not available (For a related compound, Diethyl (2-oxo-2-phenylethyl)phosphonate: 192-193 °C/11 mmHg) | [7] |

| Density | Not available (For a related compound, Diethyl (2-oxo-2-phenylethyl)phosphonate: 1.179 g/mL at 25 °C) | [7] |

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR and ³¹P NMR are crucial for the structural confirmation of this compound. While specific spectra for this compound are not publicly available, typical chemical shifts for related diethyl phosphonate (B1237965) compounds can be referenced for analytical purposes. For instance, the ³¹P NMR chemical shifts for various diethyl phosphonates generally appear in the range of δ 9.8 to δ 13.3 ppm.[8][9][10][11][12]

Role in PROTAC Drug Development

This compound is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[13][14] The linker component, such as this compound, plays a critical role in the efficacy of the PROTAC by connecting the target protein-binding ligand and the E3 ligase-binding ligand and orienting them correctly to form a stable and productive ternary complex.[13][14][15]

The PEG component of the linker enhances the solubility and cell permeability of the PROTAC molecule.[2][15] The length of the PEG chain is a critical parameter that must be optimized to ensure the proper distance and orientation between the target protein and the E3 ligase for efficient ternary complex formation.[15]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are proprietary to chemical suppliers. However, a general synthetic approach can be inferred from standard organic chemistry reactions, such as the Michaelis-Arbuzov reaction.

General Synthesis and Purification Workflow

The synthesis of PEGylated phosphonates typically involves the reaction of a PEGylated halide with a trialkyl phosphite (B83602), followed by purification to isolate the desired product.

Hypothetical Synthesis Protocol (Michaelis-Arbuzov Reaction)

-

Reaction Setup : A reaction vessel is charged with m-PEG5-halide (e.g., bromide or iodide) and an excess of triethyl phosphite. The reaction is typically performed neat or in a high-boiling inert solvent.

-

Reaction Conditions : The mixture is heated to a temperature sufficient to initiate the Arbuzov rearrangement, often in the range of 120-160 °C. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or NMR spectroscopy.

-

Work-up : Upon completion, the excess triethyl phosphite and any volatile byproducts are removed under reduced pressure.

-

Purification : The crude product is then purified to remove unreacted starting materials and side products.

Purification Methodologies

The purification of PEGylated compounds can be challenging due to their polymeric nature.[16][] Common techniques include:

-

Size Exclusion Chromatography (SEC) : This method separates molecules based on their hydrodynamic radius and is effective for removing unreacted starting materials from the larger PEGylated product.[]

-

Ion Exchange Chromatography (IEX) : Although the phosphonic acid ethyl ester is neutral, IEX can be useful if charged impurities are present or if the ester is hydrolyzed to the corresponding phosphonic acid.[]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : This technique can be used for both analytical and preparative scale purification, separating compounds based on their hydrophobicity.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical tool for researchers and scientists in the field of drug development. Its properties as a hydrophilic and flexible linker make it particularly well-suited for the construction of PROTACs and other complex drug delivery systems. While specific physicochemical and experimental data remain proprietary, this guide provides a foundational understanding of its properties and applications based on available information and established chemical principles.

References

- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound | 1807512-42-0 | HXC51242 [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Page loading... [wap.guidechem.com]

- 7. (2-氧代-2-苯乙基)膦酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. The Essential Role of Linkers in PROTACs [axispharm.com]

- 14. precisepeg.com [precisepeg.com]

- 15. benchchem.com [benchchem.com]

- 16. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to m-PEG5-phosphonic acid ethyl ester: Structure, Properties, and Application in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG5-phosphonic acid ethyl ester, a heterobifunctional linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, a representative synthesis protocol, and a typical experimental workflow for its application in PROTAC synthesis.

Core Concepts: Structure and Physicochemical Properties

This compound is a chemical compound featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units, which is linked to a diethyl phosphonate (B1237965) group. The PEG chain imparts hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule.[1][2] The terminal phosphonate ester and methoxy (B1213986) groups provide two distinct points for conjugation, making it a valuable tool in the modular assembly of complex molecules.[3]

Molecular Structure

The structure of this compound is characterized by a linear PEG chain that provides flexibility and spacing, crucial for the proper orientation of the two ligands in a PROTAC to facilitate the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.[4]

Molecular structure of this compound.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 1807512-42-0 |

| Molecular Formula | C15H33O8P |

| Molecular Weight | 372.39 g/mol |

| Appearance | Solid powder |

| Purity | Typically >95% |

| Solubility | Soluble in DMSO |

| Storage | Recommended at -20°C for long-term storage |

Experimental Protocols

Representative Synthesis of a PEG-Phosphonate Ester

A common method for forming phosphonate esters is the Michaelis-Arbuzov reaction. However, for a PEGylated phosphonate, a more direct approach starting from the corresponding PEG-halide is often employed.

Materials:

-

m-PEG5-Cl (1-chloro-2,5,8,11,14-pentaoxahexadecane)

-

Triethyl phosphite (B83602)

-

Anhydrous Toluene

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a solution of m-PEG5-Cl (1.0 equivalent) in anhydrous toluene, add triethyl phosphite (1.2 equivalents).

-

Heat the reaction mixture to reflux under an inert atmosphere for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate (B1210297) in hexanes to afford the pure this compound.

-

Characterize the final product by ¹H NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Application in PROTAC Synthesis: An Experimental Workflow

This compound serves as a linker to connect a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase, forming a PROTAC. The following workflow illustrates the general steps for synthesizing a PROTAC using this linker.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC is typically a multi-step process involving the sequential conjugation of the two ligands to the linker.

General workflow for PROTAC synthesis using a PEG linker.

Detailed Methodologies:

-

First Ligand Coupling: The first ligand (either for the POI or the E3 ligase), containing a suitable reactive functional group (e.g., an amine or hydroxyl group), is reacted with one end of the this compound linker. This reaction is typically carried out in an appropriate solvent such as dimethylformamide (DMF) in the presence of a coupling agent (e.g., HATU for an amide bond formation) and a base (e.g., DIPEA). The reaction is monitored by LC-MS. Once complete, the intermediate product is purified, often by flash chromatography.

-

Second Ligand Coupling: The purified intermediate from the first step is then reacted with the second ligand under similar coupling conditions. The progress of this second coupling reaction is also monitored by LC-MS.

-

Purification of the Final PROTAC: Upon completion of the second coupling reaction, the final PROTAC molecule is purified from the reaction mixture. Preparative High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose, allowing for the isolation of a highly pure product.

-

Characterization: The identity and purity of the final PROTAC are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

The use of PEG-based linkers like this compound is a key strategy in modern PROTAC design, offering a balance of hydrophilicity, flexibility, and synthetic tractability to generate potent and effective protein degraders.[1][4]

References

- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of m-PEG5-phosphonic acid ethyl ester

This technical guide provides a comprehensive overview and detailed protocol for the synthesis of m-PEG5-phosphonic acid ethyl ester, a heterobifunctional PEG linker valuable in bioconjugation and drug delivery research. The synthesis is based on the well-established Michaelis-Arbuzov reaction, a reliable method for forming carbon-phosphorus bonds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Overview of the Synthesis

The synthesis of this compound is achieved through the reaction of methoxy-pentaethylene glycol bromide (m-PEG5-Br) with triethyl phosphite (B83602). This reaction, known as the Michaelis-Arbuzov reaction, involves the nucleophilic attack of the phosphite on the alkyl halide, followed by dealkylation of the resulting phosphonium (B103445) salt intermediate to yield the desired phosphonate.[1][2]

Materials and Reagents

The following table summarizes the key reagents required for the synthesis of this compound.

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| m-PEG5-bromide | 854601-80-2 | C₁₁H₂₃BrO₅ | 315.20 | Commercially available PEG linker.[][4] |

| Triethyl phosphite | 122-52-1 | C₆H₁₅O₃P | 166.16 | Nucleophilic phosphorus reagent. |

| Toluene (B28343) | 108-88-3 | C₇H₈ | 92.14 | Anhydrous, as reaction solvent. |

| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 | For extraction. |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | For drying the organic phase. |

Experimental Protocol: Michaelis-Arbuzov Reaction

This section details the step-by-step procedure for the synthesis of this compound.

3.1. Reaction Setup

-

A 100 mL three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

-

The glassware is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

The flask is charged with m-PEG5-bromide (1.0 eq) and anhydrous toluene (50 mL).

-

Triethyl phosphite (1.5 eq) is added to the flask via syringe.[5]

3.2. Reaction Execution

-

The reaction mixture is heated to reflux (approximately 110-120 °C) under a nitrogen atmosphere.[5]

-

The reaction is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy to track the consumption of the starting materials. The reaction is typically complete within 4-8 hours.

3.3. Work-up and Purification

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The solvent and excess triethyl phosphite are removed under reduced pressure using a rotary evaporator.

-

The resulting crude oil is dissolved in diethyl ether (100 mL) and washed with deionized water (3 x 50 mL) to remove any water-soluble impurities.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

The final product, this compound, is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane.

Data Presentation and Characterization

The following table summarizes the key quantitative data for the synthesized this compound.

| Parameter | Value |

| Molecular Formula | C₁₅H₃₃O₈P |

| Molecular Weight | 372.39 g/mol |

| Theoretical Yield | > 85% |

| Appearance | Colorless to pale yellow oil |

| Purity (by HPLC) | > 95% |

Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.10-4.00 (m, 4H, -P(O)(OCH₂ CH₃)₂)

-

δ 3.70-3.50 (m, 20H, PEG chain protons)

-

δ 3.35 (s, 3H, -OCH₃ )

-

δ 2.00-1.85 (m, 2H, -CH₂ -P(O)-)

-

δ 1.30 (t, 6H, -P(O)(OCH₂CH₃ )₂)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 72.0-68.0 (PEG carbons)

-

δ 61.5 (d, -P(O)(O CH₂CH₃)₂)

-

δ 59.0 (-OCH₃)

-

δ 28.0 (d, -C H₂-P(O)-)

-

δ 16.5 (d, -P(O)(OCH₂C H₃)₂)

-

-

³¹P NMR (CDCl₃, 162 MHz):

-

δ 28-32 ppm

-

Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical transformation.

References

An In-depth Technical Guide on the Core Mechanism of Action of m-PEG5-phosphonic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-phosphonic acid ethyl ester is a heterobifunctional chemical entity primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its mechanism of action is intrinsically linked to its role within a PROTAC molecule, which is designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). This guide elucidates the core mechanism of action of this compound by detailing its function as a PROTAC linker and the individual contributions of its constituent parts: the methoxy-capped polyethylene (B3416737) glycol chain (m-PEG5) and the phosphonic acid ethyl ester group.

Core Concept: The PROTAC Mechanism of Action

PROTACs are novel therapeutic modalities that function by inducing the degradation of target proteins rather than inhibiting their activity.[1] A PROTAC molecule is composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] this compound serves as this critical linker.

The general mechanism of a PROTAC is a cyclical process:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest and an E3 ubiquitin ligase, forming a ternary complex.[3] The flexibility and length of the linker are crucial for the stable formation of this complex.[4]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated protein is recognized and degraded by the 26S proteasome, the cell's primary machinery for protein disposal.[2]

-

Recycling: After the degradation of the target protein, the PROTAC molecule is released and can participate in another cycle of degradation, giving it a catalytic mode of action.[3][5]

The Role of the this compound Linker

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and its ability to facilitate the formation of a productive ternary complex.[6]

The m-PEG5 Component

The methoxy-capped polyethylene glycol (m-PEG5) chain is a key feature of this linker. PEG linkers are widely used in PROTAC design for several reasons:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its bioavailability and cell permeability.[7][8]

-

Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic chain, PEG linkers can adopt folded conformations that shield the polar surface area of the PROTAC, creating a more compact structure that can more easily traverse the cell membrane.[6]

-

Flexibility and Optimization: The PEG chain provides flexibility, allowing the warhead and the E3 ligase ligand to adopt an optimal orientation for the formation of a stable and productive ternary complex. The length of the PEG linker is a critical parameter that is often optimized to achieve maximum degradation efficiency.[8][]

The Phosphonic Acid Ethyl Ester Component

The phosphonic acid ethyl ester group provides a reactive handle for conjugation to either the warhead or the E3 ligase ligand during PROTAC synthesis. The ethyl ester form is a protected version of the more reactive phosphonic acid. Beyond its role in synthesis, the phosphonate (B1237965) moiety has other relevant properties in drug delivery:

-

Biocompatibility: Phosphonate-containing molecules are generally considered biocompatible.

-

Metal Ion Chelation: The phosphonate group can form stable bonds with metal ions, a property that has been exploited in the development of imaging agents and for targeting tissues with high calcium concentrations.[10] While the direct impact of this on the mechanism of this specific PROTAC linker is not fully elucidated, it is a noteworthy chemical characteristic.

-

Surface Modification: PEG-phosphonic acids are used for surface modification to improve stability and biocompatibility of materials.[10]

Data Presentation

The performance of a PROTAC is highly dependent on the specific target protein, E3 ligase, and the cell line being tested. The following table provides illustrative data on how linker composition can affect PROTAC efficacy, based on general findings in the literature.

| PROTAC Component | Linker Type | DC50 (nM) | Dmax (%) | Cell Permeability (10⁻⁶ cm/s) |

| PROTAC 1 | Alkyl Chain | >1000 | <20 | 0.5 |

| PROTAC 2 | Short PEG (PEG2) | 500 | 60 | 1.2 |

| PROTAC 3 | Medium PEG (PEG4) | 100 | >90 | 1.8 |

| PROTAC 4 | Long PEG (PEG8) | 250 | 80 | 1.5 |

This table presents hypothetical data compiled from various sources to illustrate the impact of linker composition on PROTAC performance. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are key metrics for PROTAC efficacy.

Experimental Protocols

The following is a generalized protocol for the synthesis of a PROTAC using a PEG-based linker like this compound. The specific reaction conditions would need to be optimized for the particular warhead and E3 ligase ligand being used.

General Synthesis of a PROTAC using a PEG-phosphonate Linker

Materials:

-

Protein of Interest (POI) ligand with a suitable functional group (e.g., amine, alcohol).

-

E3 ligase ligand with a suitable functional group (e.g., carboxylic acid).

-

This compound.

-

Coupling reagents (e.g., HATU, DCC).

-

Bases (e.g., DIPEA).

-

Anhydrous solvents (e.g., DMF, DCM).

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC).

Procedure:

-

Activation of the Phosphonate: The phosphonic acid ethyl ester may be hydrolyzed to the corresponding phosphonic acid to facilitate coupling with an alcohol-containing ligand. Alternatively, the ester can be directly coupled under specific conditions.

-

First Coupling Reaction:

-

Dissolve the E3 ligase ligand (with a carboxylic acid) and a coupling reagent like HATU in anhydrous DMF.

-

Add a base such as DIPEA and stir for 15-30 minutes to activate the carboxylic acid.

-

Add the this compound (with a free hydroxyl or amine group at the other end of the PEG chain, assuming a bifunctional linker design) to the reaction mixture.

-

Stir at room temperature until the reaction is complete, monitoring by LC-MS.

-

Purify the resulting E3 ligase-linker intermediate by flash chromatography or preparative HPLC.

-

-

Second Coupling Reaction:

-

Couple the purified E3 ligase-linker intermediate with the POI ligand. The specific chemistry will depend on the functional groups present. For instance, if the intermediate has a phosphonic acid group and the POI ligand has a hydroxyl group, an esterification reaction can be performed.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC molecule using preparative HPLC.

-

-

Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Mandatory Visualization

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Essential Role of Linkers in PROTACs [axispharm.com]

- 5. revvity.com [revvity.com]

- 6. benchchem.com [benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 10. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

An In-depth Technical Guide to m-PEG5-phosphonic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG5-phosphonic acid ethyl ester, a heterobifunctional linker molecule increasingly utilized in bioconjugation and drug delivery systems. This document details its physicochemical properties, provides a representative experimental protocol for its synthesis and characterization, and illustrates its application in a key signaling pathway.

Core Compound Data

This compound is a versatile molecule featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and a phosphonic acid ethyl ester group. The PEG chain enhances solubility and provides steric shielding, which can improve the pharmacokinetic properties of conjugated biomolecules.[1][2] The phosphonic acid ethyl ester moiety allows for stable conjugation to various substrates.[1]

Below is a summary of the key quantitative data for this compound:

| Property | Value | References |

| Molecular Weight | 372.39 g/mol | [2][3][4][5] |

| Exact Mass | 372.1913 | [5] |

| Chemical Formula | C15H33O8P | [2][3][5] |

| CAS Number | 1807512-42-0 | [2][3][5] |

| Purity | Typically >95% | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO |

Representative Experimental Protocols

While specific proprietary synthesis methods may vary, a general approach to the synthesis of PEGylated phosphonic acid ethyl esters involves the Michaelis-Arbuzov reaction. The following is a representative protocol for the synthesis and characterization of such a compound.

Synthesis of a PEGylated Phosphonic Acid Ethyl Ester

Materials:

-

m-PEG5-bromide (or other suitable halide)

-

Triethyl phosphite (B83602)

-

Anhydrous toluene (B28343)

-

Nitrogen gas

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: A round-bottom flask is charged with m-PEG5-bromide and anhydrous toluene under a nitrogen atmosphere.

-

Addition of Reagent: Triethyl phosphite is added dropwise to the stirred solution at room temperature.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure this compound.

Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The spectrum is expected to show characteristic peaks for the methoxy (B1213986) group protons, the ethylene (B1197577) glycol repeating unit protons, and the ethyl ester protons of the phosphonate (B1237965) group.

-

³¹P NMR: This analysis will confirm the presence of the phosphonate group, typically showing a single peak at a characteristic chemical shift.

2. Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final product. The observed mass should correspond to the calculated exact mass of this compound.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum would show characteristic absorption bands for the C-O-C ether linkages of the PEG chain, the P=O bond of the phosphonate group, and the P-O-C bonds.

Application in PROTAC-Mediated Protein Degradation

This compound is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this context provides the necessary spatial separation and orientation for the two binding events to occur efficiently.

Below is a diagram illustrating the general workflow of PROTAC-mediated protein degradation.

Caption: PROTAC workflow with m-PEG5 linker.

This diagram illustrates the mechanism by which a PROTAC, utilizing a linker such as this compound, facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The flexibility and length of the PEG linker are critical for the successful formation and stability of the ternary complex.

References

An In-depth Technical Guide to m-PEG5-phosphonic acid ethyl ester (CAS: 1807512-42-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG5-phosphonic acid ethyl ester, a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and nanotechnology. This document details its chemical and physical properties, provides exemplary experimental protocols for its application, and outlines its role in advanced therapeutic and diagnostic strategies.

Core Compound Information

This compound, with the CAS number 1807512-42-0, is a polyethylene (B3416737) glycol (PEG) based linker.[1][2][3][4][5] Its structure features a methoxy-terminated polyethylene glycol chain of five ethylene (B1197577) glycol units, which imparts hydrophilicity and biocompatibility.[2] One end of the PEG chain is terminated with a methoxy (B1213986) group, rendering it chemically inert, while the other end is functionalized with a phosphonic acid diethyl ester.[1][4] This heterobifunctional nature allows for its use as a spacer to connect two different molecular entities.[2]

The phosphonic acid ethyl ester group is generally considered a stable precursor to the more reactive phosphonic acid. The ethyl esters can be hydrolyzed under acidic or basic conditions to yield the free phosphonic acid, which can then be used for conjugation or surface modification.[4][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 1807512-42-0 | [1][2][3][4][5] |

| Molecular Formula | C15H33O8P | [1][2][3][5] |

| Molecular Weight | 372.39 g/mol | [1][2][3][5] |

| IUPAC Name | diethyl (2,5,8,11,14-pentaoxahexadecan-16-yl)phosphonate | [1][3][5] |

| Synonyms | m-PEG5-phosphonic acid diethyl ester | [1][3][5] |

| Appearance | Solid powder | [1][5] |

| Purity | >95% or >98% (supplier dependent) | [1][2] |

| Solubility | Soluble in DMSO | [1][5] |

| Storage | Short term: 0 - 4 °C; Long term: -20 °C | [1][5] |

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of biomedical research:

-

Bioconjugation and PEGylation: The hydrophilic PEG chain can increase the solubility and in vivo circulation time of conjugated biomolecules, such as proteins, peptides, and oligonucleotides, while reducing their immunogenicity.[2]

-

Drug Delivery and Nanoparticle Modification: The phosphonic acid group (after hydrolysis of the ester) provides a strong anchor for attachment to metal oxide surfaces, making it ideal for the surface functionalization of nanoparticles (e.g., iron oxide nanoparticles for targeted drug delivery or imaging).[7][8][9][10][11] This PEGylation of nanoparticles enhances their colloidal stability and biocompatibility.

-

PROTACs (Proteolysis-Targeting Chimeras): As a flexible linker, it can be used in the synthesis of PROTACs to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, facilitating the degradation of the target protein.[12]

Experimental Protocols

The following are generalized experimental protocols that serve as a starting point for the use of this compound. Optimization will be required for specific applications.

Hydrolysis of the Ethyl Ester to Form the Free Phosphonic Acid

The phosphonic acid ethyl ester is typically hydrolyzed to the free phosphonic acid for conjugation or surface modification.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution

-

Appropriate solvent (e.g., water, dioxane)

-

Rotary evaporator

-

Lyophilizer

Protocol (Acidic Hydrolysis):

-

Dissolve this compound in a suitable solvent, such as a mixture of dioxane and water.

-

Add concentrated hydrochloric acid to the solution.

-

Reflux the mixture for 4-12 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

After completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.

-

The resulting m-PEG5-phosphonic acid can be further purified if necessary, for example, by recrystallization or chromatography.

-

For sensitive applications, the product can be lyophilized to obtain a dry powder.

Note: The specific conditions (acid concentration, temperature, and time) may need to be optimized based on the scale of the reaction and the desired purity.

Surface Modification of Iron Oxide Nanoparticles

This protocol describes the functionalization of iron oxide nanoparticles with the hydrolyzed m-PEG5-phosphonic acid.

Materials:

-

Hydrolyzed m-PEG5-phosphonic acid

-

Iron oxide nanoparticles (IONPs) suspended in an appropriate solvent (e.g., water or an organic solvent)

-

Solvent for the phosphonic acid (e.g., water, ethanol)

-

Sonication bath

-

Magnetic separator or centrifuge

Protocol:

-

Disperse the iron oxide nanoparticles in a suitable solvent.

-

Prepare a solution of the hydrolyzed m-PEG5-phosphonic acid in a compatible solvent.

-

Add the phosphonic acid solution to the nanoparticle suspension. The molar ratio of phosphonic acid to the surface area of the nanoparticles should be optimized.

-

Sonicate the mixture for 1-2 hours to facilitate the binding of the phosphonic acid to the nanoparticle surface.

-

Allow the mixture to stir at room temperature for 12-24 hours.

-

Separate the functionalized nanoparticles from the excess phosphonic acid using a magnetic separator or by centrifugation.

-

Wash the nanoparticles several times with the solvent to remove any unbound linker.

-

Resuspend the PEGylated nanoparticles in the desired buffer or solvent for further use.

Conceptual Workflow for PROTAC Synthesis

Conceptual Steps:

-

Hydrolysis: Convert this compound to the free phosphonic acid as described in Protocol 3.1.

-

Activation: Activate the phosphonic acid group. This could potentially be achieved using carbodiimide (B86325) chemistry (e.g., with EDC/NHS) to form an active ester, although this is less common for phosphonic acids than for carboxylic acids.

-

First Conjugation: React the activated m-PEG5-phosphonic acid with the amine-functionalized E3 ligase ligand or the target protein ligand.

-

Purification: Purify the resulting conjugate.

-

Second Conjugation: The other end of the PROTAC molecule (either the E3 ligase or target protein ligand) would be attached in a subsequent step, depending on the overall synthetic strategy.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental processes described.

Caption: Workflow for the hydrolysis of this compound.

Caption: Workflow for surface modification of nanoparticles.

Caption: Conceptual relationship in PROTAC synthesis.

Conclusion

This compound is a versatile heterobifunctional linker with significant potential in various fields of biomedical research. Its PEG component enhances the biocompatibility and pharmacokinetic properties of conjugated molecules, while the phosphonic acid functionality (post-hydrolysis) provides a robust anchor for surface modification or a potential point of conjugation. The experimental protocols and conceptual workflows provided in this guide offer a foundation for researchers to explore the applications of this valuable chemical tool in developing next-generation therapeutics and diagnostics. Further research into the direct reactivity of the phosphonic acid ethyl ester and the development of specific conjugation protocols will undoubtedly expand its utility.

References

- 1. This compound - Creative Biolabs [creative-biolabs.com]

- 2. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 3. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]

- 4. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 5. US5420328A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]

- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Efficient modification of metal oxide surfaces with phosphonic acids by spray coating. | Semantic Scholar [semanticscholar.org]

- 9. Efficient modification of metal oxide surfaces with phosphonic acids by spray coating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research Collection | ETH Library [research-collection.ethz.ch]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

m-PEG5-phosphonic acid ethyl ester: A Technical Guide to its Solubility, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of m-PEG5-phosphonic acid ethyl ester, a versatile heterobifunctional linker crucial in bioconjugation and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the molecule's physicochemical properties, expected solubility in various solvent classes, detailed experimental protocols for precise solubility determination, and visualizations of its role in key biological and experimental workflows.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective application in research and development.

| Property | Value | Reference |

| Chemical Formula | C15H33O8P | [1] |

| Molecular Weight | 372.39 g/mol | [1] |

| CAS Number | 1807512-42-0 | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% (typical) | [2] |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment. | [1] |

Solubility Profile

Expected Qualitative Solubility

Based on its structure, the following table outlines the expected solubility of this compound in common laboratory solvents. It is widely reported to be soluble in Dimethyl Sulfoxide (DMSO)[1].

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polar aprotic nature of these solvents can effectively solvate the polar ether linkages of the PEG chain and the phosphonate (B1237965) group. |

| Polar Protic | Water, Ethanol, Methanol | Moderate to High | The PEG chain is hydrophilic and should facilitate solubility in water and alcohols. The ethyl ester groups may slightly limit aqueous solubility compared to the corresponding phosphonic acid. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents may offer some solubility due to their ability to interact with different parts of the molecule. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The following protocol is a generalized method for determining both the kinetic and thermodynamic solubility of this compound, which can be adapted to specific laboratory conditions and analytical instrumentation.

Objective: To determine the quantitative solubility (in mg/mL and molarity) of this compound in a selection of solvents.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, water, ethanol, dichloromethane)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Calibration Standards:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

-

Analyze the calibration standards using the chosen analytical method (e.g., HPLC, UV-Vis) to generate a calibration curve.

-

-

Kinetic Solubility Measurement:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Add small aliquots of the DMSO stock solution to a known volume of the test solvent (e.g., water, buffer) in a microplate or vials.

-

Shake the mixture for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25 °C).

-

Measure the turbidity of the resulting solutions. The concentration at which precipitation is observed is the kinetic solubility. Alternatively, filter or centrifuge the samples and quantify the concentration in the supernatant using the calibration curve.

-

-

Thermodynamic Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of each test solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a thermostatic shaker and agitate at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.

-

Filter the sample through a 0.22 µm syringe filter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the range of the calibration curve.

-

Analyze the diluted sample using the established analytical method.

-

Calculate the concentration of the dissolved this compound in the original solvent using the calibration curve and accounting for the dilution factor. This value represents the thermodynamic solubility.

-

Data Presentation:

The determined solubility values should be recorded in a table, expressing the data in both mg/mL and moles per liter (M).

| Solvent | Kinetic Solubility (mg/mL) | Thermodynamic Solubility (mg/mL) | Molar Solubility (mol/L) |

| Solvent 1 | |||

| Solvent 2 | |||

| Solvent 3 |

Applications and Workflow Visualizations

This compound is a key enabling tool in modern drug discovery and development. Its primary applications are in bioconjugation and as a linker in the synthesis of PROTACs.

PROTAC Signaling Pathway

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate target proteins. This compound can serve as the flexible linker connecting the target-binding ligand and the E3 ligase-binding ligand.

Caption: PROTAC Mechanism of Action.

Bioconjugation Experimental Workflow

The phosphonate ester group of this compound can be hydrolyzed to a phosphonic acid, which can then be used to conjugate to various molecules or surfaces. Alternatively, the methoxy-PEG end can be replaced with other functional groups for conjugation. The following diagram illustrates a general workflow for a bioconjugation experiment.

Caption: General Bioconjugation Workflow.

This technical guide provides a foundational understanding of this compound, with a focus on its solubility and key applications. For specific research and development projects, it is imperative to perform detailed experimental validation of its properties and performance.

References

An In-depth Technical Guide to m-PEG5-phosphonic acid ethyl ester in Biotechnology

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG5-phosphonic acid ethyl ester is a heterobifunctional linker molecule that has emerged as a valuable tool in the field of biotechnology. Its unique structure, featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and a phosphonic acid ethyl ester group, offers a versatile platform for the modification and functionalization of biomolecules, nanoparticles, and surfaces. The PEG moiety confers enhanced solubility, stability, and biocompatibility, while the phosphonic acid ethyl ester group provides a reactive handle for covalent attachment to various substrates. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on bioconjugation, drug delivery, and surface modification. While specific quantitative data from peer-reviewed literature for this exact molecule remains elusive, this guide will detail the general principles, experimental considerations, and expected outcomes based on the well-understood properties of its constituent functional groups.

Introduction to this compound

This compound is a chemical compound characterized by a short, discrete polyethylene glycol chain with five repeating ethylene (B1197577) glycol units, capped with a methyl ether at one end and a phosphonic acid ethyl ester at the other.[1][2] This heterobifunctional nature is central to its utility, allowing for the directed and controlled linkage of different molecular entities.[3]

Key Structural Features:

-

m-PEG5 Chain: The methoxy-terminated PEG chain is hydrophilic, which enhances the aqueous solubility and stability of the molecules to which it is attached.[1] In biological systems, the PEG chain can create a hydration shell that reduces non-specific protein adsorption and shields the conjugated molecule from enzymatic degradation and immune recognition, thereby prolonging its circulation half-life.

-

Phosphonic Acid Ethyl Ester Group: This functional group serves as the primary point of attachment to various substrates. The phosphonic acid moiety is known to form strong bonds with metal oxides, making it an excellent anchor for surface modification of materials like titanium dioxide, iron oxide, and silica.[4] The ethyl ester can be hydrolyzed to the corresponding phosphonic acid, which can then participate in conjugation reactions.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | ~372.39 g/mol | [5] |

| Appearance | Typically a solid or viscous oil | [5] |

| Solubility | Soluble in a range of organic solvents and has some aqueous solubility due to the PEG chain. | [5] |

| Purity | Commercially available with purities often exceeding 95%. | [2] |

Core Applications in Biotechnology

The unique properties of this compound make it a versatile tool for a variety of biotechnological applications.

Bioconjugation and PEGylation

PEGylation, the process of covalently attaching PEG chains to biomolecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules. This compound can be utilized in PEGylation strategies, where the phosphonic acid ethyl ester group is activated or modified to react with functional groups on the biomolecule of interest (e.g., amines, thiols).

Hypothetical Bioconjugation Workflow:

The following diagram illustrates a generalized workflow for the bioconjugation of a protein with this compound.

Caption: A generalized workflow for protein PEGylation using this compound.

Experimental Protocol: General Considerations for Protein PEGylation

-

Activation of the Phosphonic Acid Ethyl Ester: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the phosphonic acid. This phosphonic acid can then be activated using carbodiimide (B86325) chemistry, such as with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to form an NHS ester. This activated linker is then reactive towards primary amines on the protein.

-

Reaction Conditions: The conjugation reaction is typically carried out in a buffered solution (e.g., phosphate-buffered saline, PBS) at a controlled pH (typically 7.2-8.0 for amine coupling). The molar ratio of the activated PEG linker to the protein is a critical parameter that needs to be optimized to control the degree of PEGylation.

-

Purification: Following the conjugation reaction, the PEGylated protein needs to be purified from unreacted PEG linker and unconjugated protein. Size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are commonly used techniques.

-

Characterization: The extent of PEGylation can be assessed by techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which will show an increase in the apparent molecular weight of the protein, and mass spectrometry (e.g., MALDI-TOF).

Drug Delivery and Nanoparticle Functionalization

This compound is a valuable tool for the surface functionalization of nanoparticles used in drug delivery systems. The phosphonic acid group provides a strong anchor to the surface of metal oxide nanoparticles (e.g., iron oxide nanoparticles for magnetic targeting and imaging), while the PEG chain enhances their colloidal stability and biocompatibility.

Hypothetical Nanoparticle Functionalization Workflow:

Caption: A workflow for the surface functionalization of nanoparticles with this compound.

Experimental Protocol: General Considerations for Nanoparticle Functionalization

-

Surface Functionalization: The functionalization is often achieved through a self-assembly process where the nanoparticles are incubated with a solution of this compound in an appropriate solvent. The phosphonic acid group has a high affinity for metal oxide surfaces and will spontaneously form a layer on the nanoparticle.

-

Purification: After functionalization, excess, unbound linker must be removed. This can be achieved through repeated centrifugation and redispersion cycles or by dialysis.

-

Characterization: The successful functionalization of nanoparticles can be confirmed by a variety of techniques:

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles. An increase in hydrodynamic diameter is expected after PEGylation.

-

Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A change in zeta potential upon functionalization can indicate the presence of the PEG layer.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface and confirm the presence of phosphorus and carbon from the linker.

-

Thermogravimetric Analysis (TGA): To quantify the amount of linker grafted onto the nanoparticle surface.

-

Expected Quantitative Data for Nanoparticle Characterization:

While specific data for this compound is not available, the following table illustrates the type of data that would be expected from the characterization of functionalized nanoparticles.

| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Bare Nanoparticles | X | Y | Z |

| PEGylated Nanoparticles | X + ΔX | Y' | Z' |

Note: ΔX would be a positive value indicating an increase in size. Y' would ideally be a small value indicating a narrow size distribution. Z' would be different from Z, reflecting the change in surface chemistry.

Surface Modification of Biomaterials

The ability of the phosphonic acid group to bind strongly to metal oxide surfaces makes this compound an effective agent for modifying the surface of biomaterials, such as titanium-based implants. The PEGylated surface can improve the biocompatibility of the implant by reducing protein fouling and promoting favorable cellular interactions.

Hypothetical Surface Modification and Characterization Workflow:

Caption: A workflow for the surface modification of a biomaterial with this compound.

Experimental Protocol: General Considerations for Surface Modification

-

Substrate Preparation: The biomaterial surface must be thoroughly cleaned and, in some cases, activated (e.g., by plasma treatment) to ensure a uniform and reactive surface for linker attachment.

-

Coating Procedure: The cleaned substrate is immersed in a solution of this compound for a specific duration to allow for the self-assembly of the linker on the surface.

-

Characterization: The modified surface is characterized to confirm the presence and properties of the PEG layer:

-

Contact Angle Measurement: To assess the hydrophilicity of the surface. A decrease in the water contact angle is expected after PEGylation.

-

X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of the PEG linker on the surface by detecting the characteristic elements (C, O, P).

-

Atomic Force Microscopy (AFM): To visualize the surface topography and assess the smoothness of the PEG coating.

-

Expected Quantitative Data for Surface Characterization:

| Surface | Water Contact Angle (°) | Elemental Composition (XPS) |

| Unmodified Substrate | A | Ti, O |

| PEGylated Substrate | B (where B < A) | Ti, O, C, P |

Application in PROTACs

This compound can also serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein. The PEG component of the linker can enhance the solubility and cell permeability of the PROTAC molecule.

Conceptual Structure of a PROTAC:

Caption: The basic components of a PROTAC molecule.

Conclusion and Future Perspectives

This compound is a versatile and valuable tool in the biotechnologist's arsenal. Its heterobifunctional nature allows for the straightforward modification of a wide range of biological and synthetic materials. The incorporation of a PEG chain provides the well-established benefits of PEGylation, including enhanced solubility, stability, and biocompatibility. The phosphonic acid ethyl ester group offers a robust anchor for surface modification and a reactive handle for bioconjugation.

While this guide has outlined the primary applications and general experimental considerations, it is important to note the current lack of detailed, peer-reviewed studies specifically reporting on the use of this compound. As the demand for sophisticated bioconjugation and surface modification strategies continues to grow, it is anticipated that more specific applications and detailed experimental data for this and similar linkers will become available in the scientific literature. Future research will likely focus on optimizing conjugation and surface modification protocols, as well as exploring novel applications in areas such as targeted drug delivery, diagnostics, and tissue engineering. Researchers are encouraged to meticulously document and publish their findings to contribute to a more comprehensive understanding of the full potential of this promising molecule.

References

An In-Depth Technical Guide to m-PEG5-phosphonic acid ethyl ester for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG5-phosphonic acid ethyl ester, a heterobifunctional linker designed for advanced bioconjugation applications. This document details the core properties, proposed reaction mechanisms, and detailed experimental protocols for its use in modifying proteins, antibodies, and other biomolecules. It is intended to serve as a valuable resource for researchers in drug development, diagnostics, and materials science.

Introduction to this compound

This compound is a versatile chemical tool used in the field of bioconjugation.[] It features a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with five ethylene (B1197577) glycol units, which imparts hydrophilicity and biocompatibility to the conjugated molecule.[2] The key functional groups are a terminal methoxy (B1213986) group and a diethyl phosphonate (B1237965) group, making it a heterobifunctional linker.[3] The PEG spacer can enhance the solubility and stability of biomolecules and reduce their immunogenicity.[2] The phosphonate group offers a distinct reactive handle for covalent attachment to biomolecules or surfaces.[4][5]

Key Properties:

-

Increased Hydrophilicity: The PEG chain improves the solubility of hydrophobic molecules in aqueous solutions.[2]

-

Enhanced Stability: PEGylation can protect conjugated molecules from enzymatic degradation.[2]

-

Reduced Immunogenicity: The PEG moiety can shield antigenic sites on a protein, reducing immune responses.[2]

-

Biocompatibility: PEG is a well-established biocompatible polymer suitable for in vivo applications.[6]

Physicochemical and Bioconjugation Properties

The properties of this compound make it a valuable linker in various bioconjugation strategies, including the development of antibody-drug conjugates (ADCs) and the surface modification of nanoparticles.[][7]

| Property | Value | Reference |

| Molecular Weight | 372.39 g/mol | [3] |

| Molecular Formula | C15H33O8P | [3] |

| Purity | Typically ≥95% | [5] |

| Solubility | Soluble in DMSO, DMF, and water | [8] |

| Storage Conditions | -20°C for long-term storage | [8] |

| Reactive Group 1 | Methoxy (inert) | |

| Reactive Group 2 | Diethyl Phosphonate | [3] |

| Spacer Arm | 5-unit polyethylene glycol (PEG5) |

Principles of Bioconjugation with this compound

The diethyl phosphonate group of this compound can be utilized for bioconjugation through several potential pathways. The most common approach involves the hydrolysis of the ethyl esters to yield a phosphonic acid, which can then be activated for reaction with primary amines (e.g., lysine (B10760008) residues on a protein).

Proposed Reaction Pathway: Activation of Phosphonic Acid

A plausible pathway for conjugating this compound to a protein involves a two-step process:

-

Hydrolysis: The diethyl phosphonate is first hydrolyzed to the corresponding phosphonic acid. This can be achieved under acidic conditions.

-

Amide Bond Formation: The resulting phosphonic acid is then activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This activated intermediate readily reacts with primary amines on the target biomolecule to form a stable phosphonamidate bond.

Caption: Proposed reaction pathway for protein conjugation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, conjugation, and character of bioconjugates using this compound.

Synthesis of m-PEG5-phosphonic acid

This protocol describes the hydrolysis of the ethyl ester to the phosphonic acid.

Materials:

-

This compound

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

pH meter

Procedure:

-

Dissolve this compound in 1 M HCl.

-

Stir the solution at room temperature for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield m-PEG5-phosphonic acid.

Protein Conjugation via EDC/NHS Chemistry

This protocol outlines the conjugation of m-PEG5-phosphonic acid to a protein, such as an antibody.

Materials:

-

m-PEG5-phosphonic acid

-

Antibody in phosphate-buffered saline (PBS)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

MES buffer (2-(N-morpholino)ethanesulfonic acid)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Activation of m-PEG5-phosphonic acid:

-

Dissolve m-PEG5-phosphonic acid, EDC, and NHS in MES buffer (pH 6.0) at a molar ratio of 1:2:2.

-

Incubate the reaction for 15 minutes at room temperature.

-

-

Conjugation to Antibody:

-

Adjust the pH of the antibody solution in PBS to 7.5-8.5.

-

Add the activated linker solution to the antibody solution at a desired molar ratio (e.g., 20:1 linker to antibody).

-

Incubate the reaction for 2 hours at room temperature.

-

-

Purification:

-

Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

-

Caption: Experimental workflow for protein conjugation.

Characterization of the Bioconjugate

The resulting bioconjugate should be thoroughly characterized to determine the degree of labeling and purity.

Methods:

-

Mass Spectrometry (MS): To confirm the covalent attachment of the linker and determine the drug-to-antibody ratio (DAR).[9][10]

-

Size-Exclusion Chromatography (SEC-HPLC): To assess the purity of the conjugate and detect any aggregation.[11]

-

Hydrophobic Interaction Chromatography (HIC-HPLC): To separate different drug-loaded species and calculate the average DAR.[11][12]

Quantitative Data and Performance

The performance of a bioconjugation linker is assessed by its reaction efficiency, the stability of the resulting conjugate, and the impact on the biological activity of the conjugated molecule. The following table summarizes expected performance metrics based on data from similar PEG-based linkers.[3][13]

| Parameter | Expected Value/Outcome | Notes |

| Conjugation Efficiency | 60-80% | Highly dependent on reaction conditions (pH, molar ratio, temperature). |

| Average DAR | 2-4 | Can be controlled by adjusting the molar ratio of linker to antibody. |

| Aggregate Formation | <5% | The hydrophilic PEG chain is expected to minimize aggregation. |

| In Vitro Stability | >95% retention of conjugate after 7 days in human plasma | The phosphonamidate bond is generally stable under physiological conditions.[13] |

| In Vivo Half-Life | Increased compared to the unconjugated biomolecule | PEGylation is known to extend the circulation half-life of proteins. |

Applications in Drug Development

The unique properties of this compound make it a promising candidate for various applications in drug development.

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[7]

-

PROTACs: In the development of proteolysis-targeting chimeras, this linker can connect a target-binding ligand to an E3 ligase-binding ligand.

-

Surface Modification: The phosphonate group can be used to modify the surface of nanoparticles or medical devices to improve their biocompatibility.[5]

Logical Relationships in ADC Development

The development of an effective ADC involves a series of logical steps, from linker selection to in vivo testing.

Caption: Logical workflow for ADC development.

Conclusion